- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)
![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://es.kuujia.com/scimg/cas/1373332-57-0x500.png)
1373332-57-0 structure
Nombre del producto:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
Número CAS:1373332-57-0
MF:C16H16O5
Megavatios:288.295245170593
CID:5291147
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Propiedades químicas y físicas
Nombre e identificación
-
- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
-
- Renchi: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1
- Clave inchi: COZWZEQOJYDTOT-KGLIPLIRSA-N
- Sonrisas: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250MG |
¥ 8,962.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500MG |
¥ 14,942.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 1g |
¥ 22,407.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500mg |
¥14942.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100MG |
¥ 5,603.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 5g |
¥ 67,221.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100mg |
¥5603.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250mg |
¥8963.0 | 2024-04-24 |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referencia
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referencia
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referencia
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referencia
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referencia
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- vinylmagnesium bromide solution
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Literatura relevante
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate) Productos relacionados
- 2171980-56-4(3-ethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 97146-30-0(2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione)
- 1797335-90-0(YEYAJVCDAZGEFD-UHFFFAOYSA-N)
- 1011407-94-5(3-Amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide)
- 2228834-05-5(3-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-ol)
- 2228231-70-5(1-methyl-5-5-(2-methylcyclopropyl)furan-2-yl-1H-pyrazol-4-amine)
- 1540185-90-7(N4-Methyl-N6-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine)
- 1049713-25-8(2-methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride)
- 221905-22-2(3-(1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 216016-27-2(3-ethyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

Pureza:99%/99%/99%
Cantidad:100.0mg/250.0mg/500.0mg
Precio ($):702.0/1123.0/1873.0